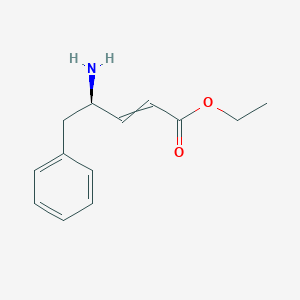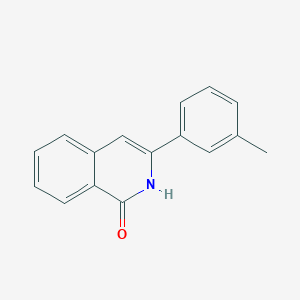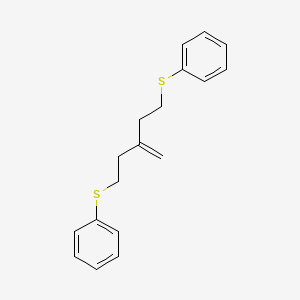
ethyl (4R)-4-amino-5-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4R)-4-amino-5-phenylpent-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes an amino group and a phenyl group, making it interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4R)-4-amino-5-phenylpent-2-enoate can be synthesized through several methods. One common approach is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The reaction conditions typically require heating and the presence of a strong acid like sulfuric acid to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous flow reactors to optimize the reaction conditions and yield. Microreactors, for example, provide improved flow regimes, mass, and heat transfer, leading to higher conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R)-4-amino-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl (4R)-4-amino-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of ethyl (4R)-4-amino-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: Another ester with a floral scent, used in perfumes and flavoring agents.
Uniqueness
Ethyl (4R)-4-amino-5-phenylpent-2-enoate is unique due to its combination of an amino group and a phenyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This makes it valuable in both research and industrial applications .
Properties
CAS No. |
651735-53-4 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl (4R)-4-amino-5-phenylpent-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3/t12-/m0/s1 |
InChI Key |
OSOJJKZDZDPLSA-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)C=CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)

![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)




![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)

![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
